molecular formula C13H19IN2Si B8804380 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-iodo-

1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-iodo-

Cat. No. B8804380
M. Wt: 358.29 g/mol
InChI Key: XKUKTAOPIRCSNW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-iodo- is a useful research compound. Its molecular formula is C13H19IN2Si and its molecular weight is 358.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-iodo-

Molecular Formula

C13H19IN2Si

Molecular Weight

358.29 g/mol

IUPAC Name

tert-butyl-(3-iodopyrrolo[2,3-b]pyridin-1-yl)-dimethylsilane

InChI

InChI=1S/C13H19IN2Si/c1-13(2,3)17(4,5)16-9-11(14)10-7-6-8-15-12(10)16/h6-9H,1-5H3

InChI Key

XKUKTAOPIRCSNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=C(C2=C1N=CC=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Iodo-1H-pyrrolo[2,3-b]pyridine 634 (1.11 g, 4.6 mmol) was dissolved in tetrahydrofuran (120 mL). Sodium hydride (60% dispersion in mineral oil, 0.13 g, 5.5 mmol) was added, followed by tert-butyldimethylsilyl chloride (0.85 g, 5.5 mmol). The reaction was stirred at room temperature overnight. The reaction was poured into water and extracted with ethyl acetate. The organic portion was washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified with silica gel column chromatography eluting with 30% ethyl acetate in hexane to give the compound as a white solid (636, 100 mg, 15%).
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1.11 g
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120 mL
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0.13 g
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0.85 g
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Yield
15%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

was prepared following the protocol of Scheme 20 Step 2, substituting 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde 46 with 3-iodo-1H-pyrrolo[2,3-b]pyridine and triisopropylsilyl chloride with tert-Butyl-dimethyl-silyl chloride.
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